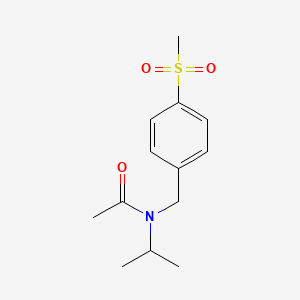
ACETAMIDE, N-ISOPROPYL-N-(p-(METHYLSULFONYL)BENZYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-isopropyl-N-(p-(methylsulfonyl)benzyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Functional Group Importance in Synthesis
ACETAMIDE moieties are essential functional groups in various natural and pharmaceutical products. The research by Sakai et al. (2022) emphasizes the significance of acetamide derivatives as nucleophiles in the synthesis of natural and pharmaceutical products. Specifically, the study introduced p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt, demonstrating their utility in producing N-alkylacetamides and protected amines, which are crucial in synthetic studies Sakai et al., 2022.
Role in Antimicrobial Activity
The synthesis and evaluation of 2-bromo-N-(phenylsulfonyl)acetamide derivatives for antimicrobial activity were explored by Fahim and Ismael (2019). Their study involved the reaction of acetamide derivatives with various nitrogen-based nucleophiles, leading to the production of compounds with significant antimicrobial properties. Computational calculations supported the experimental findings, highlighting the potential of these acetamide derivatives in antimicrobial applications Fahim & Ismael, 2019.
Versatility in Chemical Synthesis
The research by Wang et al. (2011) sheds light on the synthesis of phenoxy amide derivatives from N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide using methyl chloroacetate. Their study examined the influence of solvent polarity on chlorination processes, offering insights into the role of acetamide derivatives in the modification of chemical structures and properties Wang et al., 2011.
Propiedades
Número CAS |
3613-88-5 |
|---|---|
Nombre del producto |
ACETAMIDE, N-ISOPROPYL-N-(p-(METHYLSULFONYL)BENZYL)- |
Fórmula molecular |
C13H19NO3S |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H19NO3S/c1-10(2)14(11(3)15)9-12-5-7-13(8-6-12)18(4,16)17/h5-8,10H,9H2,1-4H3 |
Clave InChI |
RFILTMLNWIGLRI-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
SMILES canónico |
CC(C)N(CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Apariencia |
Solid powder |
Otros números CAS |
3613-88-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acetamide, N-isopropyl-N-(p-(methylsulfonyl)benzyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



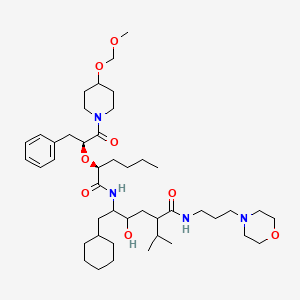
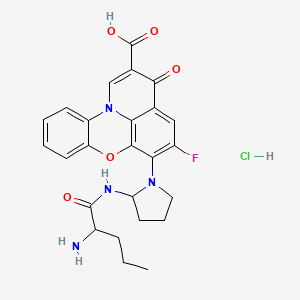
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664249.png)
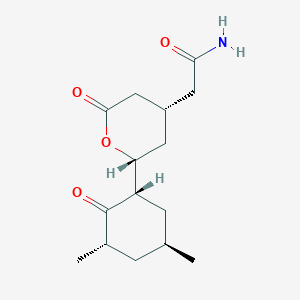
![N-[(5R)-5-amino-6-[[(2S)-1-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-[3-(4-fluorophenyl)propanoylamino]-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664253.png)
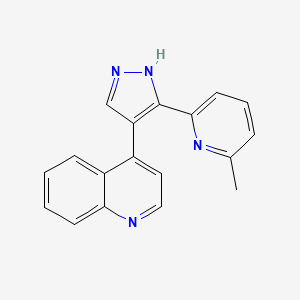
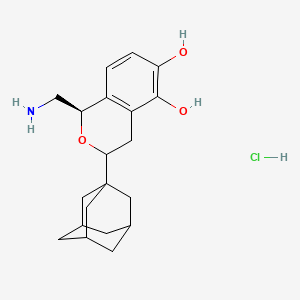
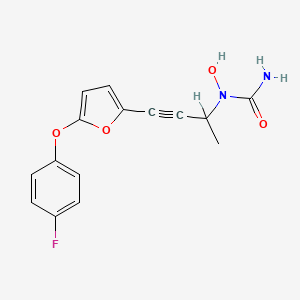
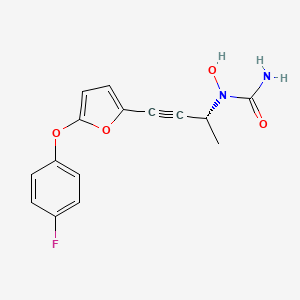
![5-Cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)
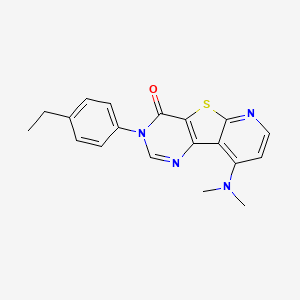
![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)
![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)